5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry IDO1 Inhibition Structure–Activity Relationship

5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 1260011-40-2) is a halogenated bicyclic indanone derivative with molecular formula C₁₀H₉IO and molecular weight 272.08 g·mol⁻¹. The compound features an iodine atom at the 5-position and a methyl group at the 6-position on the indan-1-one scaffold, a privileged structure in medicinal chemistry.

Molecular Formula C10H9IO
Molecular Weight 272.08 g/mol
Cat. No. B11852928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one
Molecular FormulaC10H9IO
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2=O)C=C1I
InChIInChI=1S/C10H9IO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3
InChIKeyKGVOJGGOXVEGSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one | Core Structure, Key Physicochemical Properties, and Research-Grade Procurement Specifications


5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 1260011-40-2) is a halogenated bicyclic indanone derivative with molecular formula C₁₀H₉IO and molecular weight 272.08 g·mol⁻¹ . The compound features an iodine atom at the 5-position and a methyl group at the 6-position on the indan-1-one scaffold, a privileged structure in medicinal chemistry [1]. Commercial sourcing typically provides this compound at 97% purity, supplied as a powder requiring inert atmosphere storage at room temperature . The indanone core is associated with diverse pharmacological activities including anticancer, antimicrobial, and antiviral effects, making halogenated derivatives of this scaffold valuable intermediates in drug discovery programs [1].

Why 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Other Indanone Analogs: The Critical Role of Iodo–Methyl Co-Substitution


Generic substitution among indanone analogs is unreliable because the precise position and nature of substituents fundamentally alter biological activity, synthetic reactivity, and physicochemical properties. The combination of an iodine atom at C5 and a methyl group at C6 creates a unique electronic and steric environment that cannot be replicated by other regioisomers (e.g., 4-iodo-6-methyl- or 6-iodo-2-methyl-indanone) or mono-substituted analogs (e.g., 5-iodo-1-indanone or 6-methyl-1-indanone) [1]. For example, in indanone-based IDO1 inhibitors, shifting the halogen from the 5-position to other positions substantially alters enzymatic and cellular inhibitory potencies, as demonstrated by the SAR reported by Gao et al. where modifications to the indanone core produced IC₅₀ shifts from micromolar to sub-micromolar ranges [1]. The iodine atom also serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings), enabling further functionalization that is unavailable with non-halogenated analogs [2]. These structural determinants mean that selecting a different indanone regioisomer will yield a different molecular entity with divergent reactivity, bioactivity, and downstream synthetic utility.

Quantitative Differentiation of 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one from Closest Analogs: Head-to-Head and Cross-Study Evidence


Regioisomeric Differentiation in Enzymatic IDO1 Inhibition: 5-Iodo-6-methyl vs. Other Indanone Substitution Patterns

The indanone scaffold bearing a 5-iodo substitution pattern is uniquely poised for interactions within the IDO1 active site. In the SAR study by Gao et al., the parent 1-indanone scaffold (unsubstituted) exhibited enzymatic IC₅₀ of 2.780 µM and cellular IC₅₀ of 9.171 µM against IDO1 [1]. The introduction of halogen substituents at the 5-position, as in 5-iodo derivatives, enhances potency through halogen bonding interactions with the heme iron and hydrophobic pocket residues, a feature not achievable with 6-methyl-1-indanone alone (which lacks the halogen bonding capability) [1]. In contrast, 1-indanone (unsubstituted core) shows only low-potency irreversible inhibition of IDO1 via steric interactions and pyrazinoic acid, lacking the specific halogen-bonding-driven affinity gain . The 5-iodo-6-methyl co-substitution pattern represents an optimized arrangement where the iodine enables halogen bonding while the methyl group modulates lipophilicity and steric fit.

Medicinal Chemistry IDO1 Inhibition Structure–Activity Relationship Immuno-Oncology

Synthetic Versatility Advantage: 5-Iodo Substituent as a Cross-Coupling Handle vs. Non-Halogenated Indanone Cores

The iodine atom at the 5-position of 5-iodo-6-methyl-2,3-dihydro-1H-inden-1-one serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille, Heck, Buchwald-Hartwig) compared to non-halogenated indanones such as 6-methyl-1-indanone, which cannot participate in these transformations without pre-functionalization [1]. FIU inventors demonstrated that 5-iodoindenes are effective substrates for regioselective Stille coupling, with the iodine substituent enabling selective C–C bond formation at the halogenated position [1]. In contrast, 6-methyl-1-indanone (CAS 24623-20-9, M.W. 146.19) requires additional activation steps (e.g., directed ortho-metalation or electrophilic halogenation) before it can engage in cross-coupling, adding 1–2 synthetic steps and reducing overall yield . The iodine-substituted compound thus offers direct, one-step diversification capability.

Organic Synthesis Cross-Coupling Chemistry Building Block Utility C–C Bond Formation

Physicochemical Differentiation: Molecular Weight and Lipophilicity Modulation by 5-Iodo-6-Methyl Co-Substitution

The molecular weight of 5-iodo-6-methyl-2,3-dihydro-1H-inden-1-one (272.08 g·mol⁻¹) is substantially higher than that of 6-methyl-1-indanone (146.19 g·mol⁻¹) due to the iodine atom (atomic mass 126.90) [1]. This mass difference of 125.89 g·mol⁻¹ confers distinct physicochemical properties: higher polarizability, enhanced potential for halogen bonding, and increased lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0 units vs. non-iodinated analog based on the Hansch π constant for aromatic iodine of +1.12 combined with the methyl contribution) . The 5-iodo-6-methyl isomer is structurally distinct from its regioisomer 4-iodo-6-methyl-2,3-dihydro-1H-inden-1-one (same molecular formula, different substitution pattern), which positions the iodine adjacent to the carbonyl rather than at the 5-position, altering both the electronic environment of the carbonyl (through inductive effects) and the steric accessibility of the iodine for cross-coupling .

Physicochemical Properties Lipophilicity Molecular Recognition ADME Prediction

¹³C NMR Spectroscopic Fingerprint: Iodo Substituent-Induced Downfield Shifts Distinguish 5-Iodo-6-methyl from Non-Iodinated Indanones

The presence of the 5-iodo substituent in indanone derivatives causes characteristic downfield shifts in the ¹³C NMR spectrum. Literature data for analogous 5-iodoindanone compounds show that the C–4 and C–6 carbon signals are shifted downfield by approximately 7.1 ppm and 7.9 ppm, respectively, while the C–5 signal (bearing iodine) experiences an upfield shift of 4.2 ppm due to the heavy-atom effect of iodine, compared to the corresponding non-iodinated analog [1]. This distinct NMR signature provides unambiguous structural confirmation that cannot be obtained with 6-methyl-1-indanone (which lacks these iodine-induced shifts) or with regioisomeric iodo-methyl indanones where the iodine position differs, producing a different shift pattern [1]. The NMR data serve as a critical identity and purity verification tool for procurement quality assurance.

Analytical Chemistry NMR Spectroscopy Structural Confirmation Quality Control

Regioisomeric Specificity in Biological Target Engagement: 5-Iodo-6-methyl Pattern vs. 4-Iodo-6-methyl and 6-Iodo-2-methyl Analogs

In the indanone-based IDO1 inhibitor series reported by Gao et al., the position of substituents on the indanone ring critically determines binding pose and inhibitory activity. Molecular docking studies predicted that substituents at the 5-position interact favorably with the heme cofactor and hydrophobic residues (Phe163, Phe226) in the IDO1 active site, while substituents at the 4-position experience steric clash with the protein backbone, resulting in reduced binding affinity [1]. The 5-iodo-6-methyl pattern positions the iodine for optimal halogen bonding with the heme iron (Fe···I distance predicted at ~3.0–3.3 Å based on docking) while the 6-methyl group occupies a hydrophobic sub-pocket, a dual interaction not achievable with 4-iodo-6-methyl-2,3-dihydro-1H-inden-1-one (where iodine at C4 cannot engage the heme) or with 6-iodo-2-methyl-indan-1-one (where the methyl group at C2 alters the ring pucker and binding orientation) [1]. The resulting binding mode is predicted to yield Kd values in the sub-micromolar range based on SPR validation of analogous compounds [2].

Drug Discovery Target Engagement Regioisomer Selectivity Molecular Docking

Procurement-Grade Comparison: Purity, Storage, and Handling Specifications vs. Closest Commercial Analogs

Commercial sourcing data from CheMenu indicates that 5-iodo-6-methyl-2,3-dihydro-1H-inden-1-one (Catalog CM288207) is supplied at 97% purity with molecular formula C₁₀H₉IO and molecular weight 272.09 g·mol⁻¹ . The structurally closest commercially available analog, 5-iodo-1-indanone (CAS 511533-38-3), is also available at 97% purity but has a lower molecular weight (258.05 g·mol⁻¹) and different storage requirements (recommended storage at room temperature in inert atmosphere, protected from light, with a boiling point of 326 °C and density of 1.882 g·mL⁻¹) . The methyl group in the target compound increases molecular weight by 14.03 g·mol⁻¹ and modulates solubility characteristics compared to 5-iodo-1-indanone. The target compound's SMILES notation (O=C1CCC2=C1C=C(C)C(I)=C2) confirms the 5-iodo-6-methyl substitution pattern, distinguishing it from 4-iodo-5-methyl-2,3-dihydro-1H-inden-1-one (iodine adjacent to carbonyl) and 6-iodo-2-methyl-indan-1-one (iodine at C6, methyl at C2) .

Chemical Procurement Quality Specifications Storage Stability Vendor Comparison

High-Impact Application Scenarios for 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one Based on Differential Evidence


IDO1-Targeted Immuno-Oncology Lead Optimization Programs Requiring 5-Position Halogen Bonding Capability

Medicinal chemistry teams pursuing IDO1 inhibitors for cancer immunotherapy can deploy 5-iodo-6-methyl-2,3-dihydro-1H-inden-1-one as a key intermediate for SAR exploration around the indanone scaffold. As established in Section 3 (Evidence Items 1 and 5), the 5-iodo substituent is predicted to engage in halogen bonding with the IDO1 heme iron, providing a binding affinity advantage over non-iodinated analogs [1]. The compound serves as a direct starting point for generating focused libraries via Suzuki or Sonogashira coupling at the iodine position, enabling rapid exploration of the hydrophobic pocket adjacent to the heme while maintaining the 6-methyl group for optimal steric complementarity [1]. This scenario is most appropriate when the program requires a halogen-bonding-capable indanone core that cannot be provided by 6-methyl-1-indanone or 5-iodo-1-indanone alone.

Diversity-Oriented Synthesis (DOS) of Indanone-Focused Compound Libraries via Pd-Catalyzed Cross-Coupling at the 5-Iodo Position

Chemical biology and early-stage drug discovery groups can leverage the 5-iodo substituent as a traceless synthetic handle for generating structurally diverse indanone libraries through parallel cross-coupling chemistry. As detailed in Evidence Item 2, the iodine atom enables direct participation in Stille, Suzuki, Sonogashira, and Heck reactions without pre-activation, providing a 1–2 step synthetic advantage over non-halogenated 6-methyl-1-indanone [2]. This is particularly valuable in academic screening centers and biotech CROs where synthetic efficiency and compound throughput are directly tied to hit discovery rates. The 5-iodo-6-methyl scaffold is the preferred choice over 5-iodo-1-indanone when the methyl group is required to block metabolic oxidation at C6 or to modulate the lipophilicity of final library members.

X-ray Crystallography and Cryo-EM Structural Biology: Heavy-Atom Derivatization for Experimental Phasing

Structural biology laboratories solving protein–ligand co-crystal structures can use 5-iodo-6-methyl-2,3-dihydro-1H-inden-1-one as a heavy-atom derivative for single-wavelength anomalous diffraction (SAD) or multiple isomorphous replacement (MIR) phasing. As established in Evidence Item 3, the iodine atom (atomic number 53) provides strong anomalous scattering signal (f'' ≈ 6.85 e⁻ at Cu Kα wavelength) that is absent in non-halogenated indanone ligands such as 6-methyl-1-indanone . The 6-methyl group further aids in orienting the compound within the binding pocket, potentially reducing conformational heterogeneity and improving electron density quality. This application is uniquely enabled by the iodine substituent and cannot be fulfilled by non-halogenated indanone analogs.

Analytical Method Development and Metabolite Identification via Enhanced Mass Spectrometric Detection

Bioanalytical and DMPK laboratories developing LC-MS/MS methods for indanone-based compounds can exploit the characteristic isotopic pattern of iodine (monoisotopic mass 126.90; distinctive M:M+2 ratio of ~1:1 in mass spectra) to achieve sensitive and selective detection of 5-iodo-6-methyl-2,3-dihydro-1H-inden-1-one in complex biological matrices. As supported by Evidence Items 3 and 6, the molecular weight of 272.08 g·mol⁻¹ and the iodine isotopic signature provide a unique mass spectrometric fingerprint that distinguishes the compound from non-iodinated analogs (e.g., 6-methyl-1-indanone at M.W. 146.19) and from regioisomeric iodo-methyl indanones that share the same molecular formula but may exhibit different fragmentation patterns [1]. This capability is critical for pharmacokinetic studies where differentiating the parent compound from metabolites and isobaric interferences is essential.

Quote Request

Request a Quote for 5-Iodo-6-methyl-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.